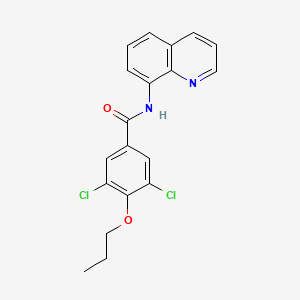
3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with dichloro, propoxy, and quinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoic acid, which is then converted to 3,5-dichlorobenzoyl chloride using thionyl chloride. The benzoyl chloride is then reacted with 8-aminoquinoline in the presence of a base such as triethylamine to form N-(quinolin-8-yl)-3,5-dichlorobenzamide. Finally, the propoxy group is introduced via a nucleophilic substitution reaction using propyl bromide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolin-8-yl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinolin-8-yl derivatives with various oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different substituents replacing the chlorine atoms.
Scientific Research Applications
3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinolin-8-yl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-(quinolin-8-yl)benzamide: Lacks the propoxy group but shares the dichloro and quinolinyl substitutions.
4-methoxy-N-(quinolin-8-yl)benzamide: Contains a methoxy group instead of a propoxy group.
3,5-dichloro-4-methoxy-N-(quinolin-8-yl)benzamide: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs .
Properties
Molecular Formula |
C19H16Cl2N2O2 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3,5-dichloro-4-propoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-2-9-25-18-14(20)10-13(11-15(18)21)19(24)23-16-7-3-5-12-6-4-8-22-17(12)16/h3-8,10-11H,2,9H2,1H3,(H,23,24) |
InChI Key |
NQSUWVMPEDYBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















